8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901021-71-4
VCID: VC4964640
InChI: InChI=1S/C25H20FN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3
SMILES: CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C
Molecular Formula: C25H20FN3O
Molecular Weight: 397.453

8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901021-71-4

Cat. No.: VC4964640

Molecular Formula: C25H20FN3O

Molecular Weight: 397.453

* For research use only. Not for human or veterinary use.

8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline - 901021-71-4

Specification

CAS No. 901021-71-4
Molecular Formula C25H20FN3O
Molecular Weight 397.453
IUPAC Name 8-ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C25H20FN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3
Standard InChI Key SWONKKDKWUBRLH-UHFFFAOYSA-N
SMILES CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline integrates a pyrazole ring fused to a quinoline backbone, augmented by ethoxy, 3-fluorophenyl, and p-tolyl substituents. These groups confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Key structural data include:

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>20</sub>FN<sub>3</sub>O
Molecular Weight397.453 g/mol
IUPAC Name8-ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C
InChI KeySWONKKDKWUBRLH-UHFFFAOYSA-N
logP5.47 (estimated)

The ethoxy group at position 8 enhances lipophilicity, facilitating membrane permeability, while the 3-fluorophenyl and p-tolyl groups contribute to π-π stacking interactions with aromatic residues in enzymes or receptors. The compound’s achiral nature simplifies synthetic pathways but may limit stereoselective biological interactions .

Synthetic Pathways and Optimization

Synthesis of this compound typically proceeds via multi-step reactions, beginning with the construction of the quinoline core followed by pyrazole annulation and subsequent functionalization. A representative route involves:

  • Quinoline Precursor Formation: Condensation of 8-ethoxyquinoline-3-carbaldehyde with hydrazine derivatives yields the pyrazole ring.

  • Suzuki-Miyaura Coupling: Introduction of the p-tolyl group via palladium-catalyzed cross-coupling with p-tolylboronic acid.

  • Nitration and Fluorination: Sequential nitration and fluorination at the phenyl ring optimize electronic properties for target engagement .

Critical parameters include solvent selection (e.g., ethanol for solubility, dichloromethane for anhydrous conditions) and temperature control (60–80°C for coupling reactions). Yields range from 45–60%, with purity >95% achieved via recrystallization or chromatography. Industrial-scale production employs continuous flow systems to enhance efficiency and reproducibility.

Biological Activity and Mechanistic Insights

Preliminary studies indicate potent biological activity, particularly in oncology and immunology. The compound demonstrates:

  • Antiproliferative Effects: IC<sub>50</sub> values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer cell lines, attributed to kinase inhibition (e.g., EGFR, VEGFR).

  • Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways in murine macrophages, reducing TNF-α and IL-6 secretion by 40–60% at 10 μM.

Mechanistically, the fluorophenyl group engages in halogen bonding with kinase ATP pockets, while the p-tolyl moiety stabilizes hydrophobic interactions. Molecular dynamics simulations suggest a binding affinity of −9.2 kcal/mol for EGFR, comparable to erlotinib .

Analytical Characterization Techniques

Rigorous quality control employs:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (90:10 acetonitrile/water, retention time = 8.2 min).

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) signals at δ 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.92 (s, 1H, pyrazole-H), confirming regioselectivity .

  • Mass Spectrometry (MS): ESI-MS m/z 398.2 [M+H]<sup>+</sup>, aligning with theoretical mass.

X-ray crystallography reveals a planar quinoline system with dihedral angles of 12° between pyrazole and phenyl rings, optimizing π-stacking .

Applications in Medicinal Chemistry and Beyond

Current research explores:

  • Oncology: Dual kinase inhibitors targeting EGFR and VEGFR for combination therapies.

  • Inflammation: Development of topical formulations for dermatitis, leveraging COX-2 inhibition.

  • Materials Science: Fluorescent probes utilizing the quinoline core’s intrinsic luminescence (λ<sub>em</sub> = 450 nm) .

Comparative studies with analogs (e.g., nitro-substituted derivatives) highlight enhanced selectivity of the fluoro-tolyl variant, albeit with reduced aqueous solubility (logS = −5.6) .

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